N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide
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Overview
Description
N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound has gained attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-[(4-propan-2-ylphenyl)methyl]propanamide
- 2-methyl-N-[4-(propan-2-ylamino)phenyl]-2-propenamide
Uniqueness
N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide stands out due to its unique benzimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12(2)14-9-7-13(8-10-14)11-19-18(22)17-20-15-5-3-4-6-16(15)21-17/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBSMYENMYSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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